Acetamide,N-cyclopropyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
Description
The compound Acetamide, N-cyclopropyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a triazinoindole-based acetamide derivative characterized by a cyclopropylamine substituent on the acetamide nitrogen and a fluorine atom at the 8-position of the triazinoindole core. Its molecular formula is C15H16FN5OS (molecular weight: 333.38 g/mol) . This compound is synthesized via coupling reactions between substituted triazinoindole-thioacetic acids and cyclopropylamine, following protocols similar to those used for structurally related analogs .
Properties
Molecular Formula |
C15H14FN5OS |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-cyclopropyl-2-[(8-fluoro-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H14FN5OS/c1-21-11-5-2-8(16)6-10(11)13-14(21)18-15(20-19-13)23-7-12(22)17-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3,(H,17,22) |
InChI Key |
GIAYMQNDWSUWOB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C3=C1N=C(N=N3)SCC(=O)NC4CC4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Acetamide, N-cyclopropyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts and reagents to ensure high yield and purity of the final product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Acetamide, N-cyclopropyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the indole or triazino moieties .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to Acetamide, N-cyclopropyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- exhibit anticancer properties. The triazino-indole structure is known to interact with various molecular targets involved in cancer progression. For instance:
- Mechanism of Action : Compounds with similar structures have been shown to inhibit specific kinases involved in cell proliferation and survival pathways such as the PI3K-AKT pathway.
Inhibition of Enzymatic Activities
The compound may serve as an inhibitor for certain enzymes that are implicated in various diseases:
- Phosphodiesterases : Research has shown that cyclic nucleotide phosphodiesterases can be targeted by compounds like Acetamide to modulate cellular signaling pathways related to inflammation and cancer .
Antimicrobial Properties
There is emerging evidence that compounds with similar scaffolds possess antimicrobial activity:
- Bacterial Inhibition : Studies have reported that derivatives of triazino-indole compounds can inhibit the growth of pathogenic bacteria, suggesting potential applications in treating infections.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Acetamide, N-cyclopropyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and proteins, inhibiting their activity and thereby affecting various biological processes. For example, it has been shown to selectively bind to ferrous ions, which can influence cellular iron homeostasis and lead to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Triazinoindole Modifications
The triazinoindole scaffold is a common feature among analogs, but substitutions at the 5- and 8-positions significantly influence properties:
- Bromine at 8-position (e.g., 2-((8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide (25) ): Introduces steric bulk and polarizability, which may alter binding kinetics but reduce metabolic stability compared to fluorine .
- Methyl at 5-position (common in all analogs): Provides hydrophobic interactions and stabilizes the triazinoindole core .
Aniline Substituent Variations
The N-substituent on the acetamide moiety dictates solubility and target selectivity:
- Cyclopropyl group (target compound): Offers a compact, rigid structure that may enhance membrane permeability and reduce off-target interactions .
- 4-Fluorophenyl (e.g., N-(4-fluorophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (15) ): Balances hydrophobicity and polarity, with a purity of 95% and LCMS-confirmed molecular weight of 367.4 g/mol .
- 4-Phenoxyphenyl (e.g., compound 24): Introduces aromatic bulk, which may improve stacking interactions but reduce solubility .
Comparative Data Table
Biological Activity
Acetamide, N-cyclopropyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a synthetic compound with a complex molecular structure that suggests potential biological activities. Its unique features include a cyclopropyl group and a triazinoindole moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : C15H14FN5OS
- Molecular Weight : 331.37 g/mol
- CAS Number : 603948-18-1
Synthesis
The synthesis of Acetamide involves several steps, typically starting from simpler organic compounds. A common methodology includes:
- Formation of the triazinoindole core.
- Introduction of the cyclopropyl and thioether groups.
- Final acetamide derivatization.
These steps can be optimized for yield and purity using techniques such as continuous flow reactors .
Antimicrobial Activity
Preliminary studies indicate that Acetamide may exhibit significant antimicrobial properties . The compound's structure suggests potential interactions with bacterial enzymes or receptors, which could inhibit microbial growth. For example, compounds with similar triazole structures have demonstrated efficacy against various pathogens .
Antiviral Properties
Research into the antiviral potential of Acetamide is ongoing. The presence of the fluorine atom in its structure may enhance its interaction with viral proteins, potentially leading to effective inhibition of viral replication .
Antitumor Activity
The compound's structural similarity to known antitumor agents suggests it may also exhibit anticancer activity . Studies have shown that related compounds can induce apoptosis in cancer cells by interacting with specific molecular targets such as Bcl-2 proteins .
The exact mechanism of action for Acetamide is still under investigation; however, it is hypothesized that it may function through:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for microbial survival.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways involved in cell proliferation and survival.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of Acetamide. Key findings include:
- The presence of electron-withdrawing groups (like fluorine) can enhance biological activity.
- The cyclopropyl group may influence steric properties and bioavailability.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Acetamide, N-cyclopropyl-N-methyl-[8-fluoro]-triazinoindole | C19H22FN5OS | Enhanced antimicrobial activity |
| Acetamide, N-(1-methylethyl)-[8-fluoro]-triazinoindole | C19H22FN5OS | Improved solubility and bioavailability |
Case Studies
Recent studies have synthesized various derivatives of acetamides to evaluate their biological activities:
- Inhibition of Butyrylcholinesterase (BChE) : Some derivatives exhibited IC50 values below 50 μM, indicating moderate inhibitory activity against BChE .
- Antitumor Activity Assessment : A series of triazole derivatives were tested against cancer cell lines, revealing that certain modifications led to enhanced cytotoxicity compared to standard treatments like doxorubicin .
Q & A
Q. What are the recommended methodologies for synthesizing derivatives of this compound, and how can reaction yields be optimized?
Answer: The synthesis typically involves coupling substituted triazinoindole-thioacetic acids with amines via carbodiimide-mediated reactions (e.g., EDCI or DCC). For example, describes a 32% yield for a structurally similar compound using column chromatography (petroleum ether/EtOAc 2:1) for purification. To optimize yields:
Q. How should researchers characterize the purity and structural integrity of this compound?
Answer: A combination of techniques is critical:
- LCMS : Confirm molecular weight (e.g., observed m/z 367.4 vs. calculated 367.1 in ) and purity (>95%).
- Multinuclear NMR : Analyze ¹H/¹³C NMR shifts to verify substituents (e.g., fluorine at δ 10.48 ppm in ).
- Elemental Analysis : Validate stoichiometry, especially for halogenated analogs (e.g., bromine in , compound 16). Reproducibility requires rigorous drying of solvents and standardized NMR acquisition parameters .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data between analogs with different substituents?
Answer: Contradictions often arise from substituent electronic/steric effects. For example, shows that 8-fluoro substitution enhances biofilm inhibition compared to brominated analogs. To address discrepancies:
Q. How does the cyclopropyl group in the acetamide moiety influence the compound’s pharmacokinetic properties?
Answer: The cyclopropyl group enhances metabolic stability by reducing oxidative degradation in the liver. Methodologically:
Q. What computational approaches are recommended to predict the compound’s reactivity with biological targets?
Answer: Combine density functional theory (DFT) and molecular dynamics (MD) :
- Calculate Fukui indices (DFT) to identify nucleophilic/electrophilic sites (e.g., sulfur in the thioacetamide group).
- Simulate binding interactions with MD (e.g., triazinoindole stacking with bacterial DNA in ).
- Validate predictions via SPR (surface plasmon resonance) to measure binding kinetics .
Methodological Notes
- Controlled Variables : Maintain consistent solvent systems (e.g., DMSO for solubility) across biological assays to avoid artifacts.
- Negative Controls : Include unsubstituted triazinoindole analogs (e.g., ) to isolate substituent effects.
- Data Reproducibility : Archive NMR raw data (FIDs) and LCMS chromatograms for peer validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
